molecular formula C23H17NO B14736357 3,4,6-triphenyl-1H-pyridin-2-one CAS No. 3298-23-5

3,4,6-triphenyl-1H-pyridin-2-one

Cat. No.: B14736357
CAS No.: 3298-23-5
M. Wt: 323.4 g/mol
InChI Key: VIDJMJHJCHNDFD-UHFFFAOYSA-N
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Description

3,4,6-Triphenyl-1H-pyridin-2-one is a heterocyclic compound characterized by a pyridinone core substituted with three phenyl groups at positions 3, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-triphenyl-1H-pyridin-2-one typically involves the cyclization of chalcones with appropriate reagents. One common method involves the reaction of 1,3-diarylated-2-propen-1-ones (chalcones) with ammonium acetate in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through a Michael addition followed by cyclization and dehydration to yield the desired pyridinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Triphenyl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyridinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with various functional groups.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Functionalized pyridinone derivatives with diverse substituents on the phenyl rings.

Scientific Research Applications

3,4,6-Triphenyl-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-triphenyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological effects. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridine

Uniqueness

3,4,6-Triphenyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

3298-23-5

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

3,4,6-triphenyl-1H-pyridin-2-one

InChI

InChI=1S/C23H17NO/c25-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(24-23)18-12-6-2-7-13-18/h1-16H,(H,24,25)

InChI Key

VIDJMJHJCHNDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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